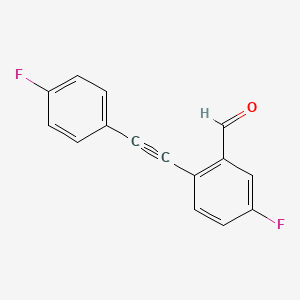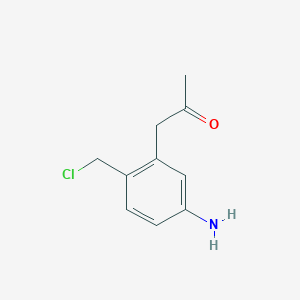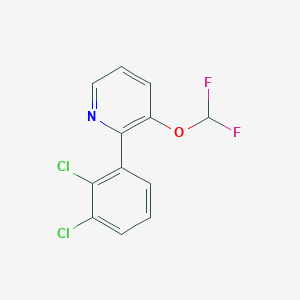![molecular formula C8H9BrN2 B14036783 3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a bromine atom at the 3’ position and a spiro linkage between a cyclopropane ring and a pyrrolo[1,2-b]pyrazole moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated precursor with a cyclopropane derivative in the presence of a suitable catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and dienophiles for cycloaddition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cycloaddition reactions can produce polycyclic compounds with enhanced biological activity .
Aplicaciones Científicas De Investigación
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar substitution patterns.
6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]: Another spirocyclic compound with a bromine atom and cyclopropane ring.
Uniqueness
3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is unique due to its combination of a spirocyclic structure and bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
3-bromospiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane] |
InChI |
InChI=1S/C8H9BrN2/c9-6-4-10-11-5-8(1-2-8)3-7(6)11/h4H,1-3,5H2 |
Clave InChI |
XRAPBAVMLPWALZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC3=C(C=NN3C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)


![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)




![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)
![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)

